[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol
Description
Chemical Identity and Nomenclature
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature conventions. The compound is officially registered under the Chemical Abstracts Service number 1342657-77-5, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₀H₇F₂NOS reflects the presence of ten carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 227.23 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, following systematic naming conventions for heterocyclic compounds. The structure incorporates a 1,3-thiazole ring system substituted at the 4-position with a 2,6-difluorophenyl group and at the 2-position with a hydroxymethyl group. The Molecular Design Limited number MFCD17251268 provides additional database identification, while the PubChem Compound Identifier 62923595 facilitates access to comprehensive chemical information databases.
The compound's canonical Simplified Molecular Input Line Entry System representation is recorded as C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F, which encodes the complete molecular structure in a standardized format. The International Chemical Identifier string InChI=1S/C10H7F2NOS/c11-6-2-1-3-7(12)10(6)8-5-15-9(4-14)13-8/h1-3,5,14H,4H2 provides a comprehensive structural description that enables unambiguous chemical identification across different software platforms and databases. These multiple identification systems ensure precise compound recognition and facilitate accurate scientific communication within the research community.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1342657-77-5 |
| Molecular Formula | C₁₀H₇F₂NOS |
| Molecular Weight | 227.23 g/mol |
| Molecular Design Limited Number | MFCD17251268 |
| PubChem Compound Identifier | 62923595 |
| International Union of Pure and Applied Chemistry Name | This compound |
Historical Context and Discovery
The historical development of thiazole chemistry provides essential context for understanding the significance of this compound within the broader framework of heterocyclic research. The foundation of thiazole chemistry was established on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber published their seminal work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," effectively signing the birth certificate of thiazole chemistry. These pioneering researchers defined thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS in ring-like binding, establishing the fundamental structural principles that would guide subsequent developments in this field.
Hantzsch and Weber's original investigations proved the existence of both thiazole and isothiazole structures, comparing them to glyoxaline and pyrazole respectively, and proposing the nomenclature for benzothiazole based on A. W. Hofmann's earlier discovery of "Methenylamidophenylmercaptan". The systematic approach developed by these early researchers involved studying the reaction of ammonium thiocyanate with chloroacetone, leading to the formation of aminomethylthiazole derivatives. This foundational work established the synthetic methodologies that would eventually enable the preparation of complex thiazole derivatives like this compound.
The evolution of thiazole chemistry continued through the late nineteenth and early twentieth centuries, with significant contributions from researchers such as Tcherniac, who engaged in extensive studies of thiocyanoacetone derivatives and their isomerization reactions. By 1952, the Card Index of Thiazole Compounds edited by Prijs documented 2100 individual thiazolic compounds, demonstrating the rapid expansion of this chemical class. The introduction of modern fluorine chemistry and advanced synthetic methodologies in the latter half of the twentieth century enabled the development of sophisticated fluorinated thiazole derivatives, ultimately leading to compounds such as this compound that incorporate both the classical thiazole core and contemporary fluorochemical innovations.
Significance in Organic Chemistry and Heterocyclic Research
The significance of this compound in organic chemistry extends far beyond its individual molecular properties, representing a convergence of multiple important chemical concepts and research directions. Thiazole-containing compounds have demonstrated remarkable versatility as building blocks in organic synthesis, serving as crucial scaffolds for the development of diverse therapeutic agents with wide-ranging biological activities. The incorporation of fluorine atoms into heterocyclic systems has become increasingly important in modern pharmaceutical chemistry, as fluorine substitution can significantly alter molecular properties including metabolic stability, lipophilicity, and biological activity.
The compound exemplifies the contemporary approach of molecular hybridization, where different pharmacophoric elements are combined to create novel chemical entities with enhanced or unique properties. Recent research has highlighted the strategic importance of thiazole-linked hybrids in drug discovery, particularly in the development of anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant agents. The presence of the difluorophenyl substituent adds another dimension of complexity and potential functionality, as fluorinated aromatic systems often exhibit distinct electronic properties that can influence molecular recognition and biological activity.
Within the broader context of heterocyclic research, this compound represents an advancement in the sophistication of synthetic chemistry methodologies. The successful preparation of such complex structures requires the integration of multiple synthetic transformations, including thiazole ring formation, fluoroarene chemistry, and selective functionalization reactions. The compound has been recognized as a versatile small molecule scaffold, indicating its potential utility in structure-activity relationship studies and lead compound optimization efforts.
The growing importance of thiazole derivatives in pharmaceutical applications is evidenced by the fact that more than 90 thiazole-containing derivatives are currently under clinical investigation, with several thiazole analogs already approved for treating various diseases. This compound contributes to this expanding chemical space by providing researchers with a new structural framework for exploring biological activities and developing novel therapeutic agents. The combination of the thiazole core with fluorinated substituents positions this compound at the intersection of two major trends in contemporary medicinal chemistry: the continued exploration of heterocyclic diversity and the strategic incorporation of fluorine atoms to enhance drug-like properties.
| Research Application | Significance |
|---|---|
| Pharmaceutical Scaffold Development | Serves as versatile small molecule framework for drug discovery |
| Fluorine Chemistry | Demonstrates integration of fluorinated substituents in heterocyclic systems |
| Synthetic Methodology | Represents advancement in complex heterocyclic synthesis |
| Structure-Activity Relationships | Provides platform for biological activity optimization |
| Medicinal Chemistry | Contributes to expanding chemical space of bioactive compounds |
Properties
IUPAC Name |
[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NOS/c11-6-2-1-3-7(12)10(6)8-5-15-9(4-14)13-8/h1-3,5,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCBYPHKNAOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol typically involves the reaction of 2,6-difluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to reduction to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its thiazole ring is a common motif in bioactive molecules, making it a valuable tool for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. They have been investigated for their antimicrobial, antifungal, and anticancer activities .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex compounds .
Mechanism of Action
The mechanism of action of [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, the difluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol with key analogs, focusing on structural features, molecular properties, and applications:
Structural and Functional Analysis
Core Thiazole Modifications: The target compound’s methanol group (-CH₂OH) provides a nucleophilic site for further functionalization (e.g., esterification or etherification), distinguishing it from analogs like 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile, which contains a cyano group (-CN) enabling click chemistry or nitrile-to-amide conversions . Oxathiapiprolin incorporates a piperidine-isoxazoline-thiazole scaffold, enhancing its bioavailability and target binding in agricultural applications .
Fluorination Patterns: The 2,6-difluorophenyl group in the target compound and oxathiapiprolin enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide replaces fluorine with chlorine at the phenyl ring, increasing steric bulk and altering electronic properties .
Pharmacological and Industrial Relevance :
- Oxathiapiprolin exhibits potent fungicidal activity (e.g., against Phytophthora infestans) at residue levels as low as 0.15 ng/g in wine, highlighting its efficacy and regulatory acceptance .
- The target compound’s simpler structure positions it as a precursor for bioactive molecules, whereas N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a synthetic intermediate for kinase activators .
Physicochemical and Regulatory Considerations
- Solubility and Stability: The methanol group in the target compound improves water solubility compared to lipophilic analogs like oxathiapiprolin, which requires formulation optimization for agricultural use .
- Regulatory Status : Oxathiapiprolin has established MRLs (maximum residue limits) in the EU and USA, whereas the target compound is primarily used in research settings .
Biological Activity
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol is a synthetic compound belonging to the thiazole family, characterized by a unique structure that includes a difluorophenyl group and a hydroxymethyl moiety. This compound has gained attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.
- Chemical Formula : C₁₀H₇F₂NOS
- Molecular Weight : 227.23 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F
Antifungal and Insecticidal Properties
Research indicates that this compound exhibits significant antifungal and insecticidal activities. Studies have shown that derivatives of this compound can achieve inhibition rates exceeding 95% against various fungal pathogens and insect pests. This suggests its potential application as an effective pesticide or fungicide in agricultural practices .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The thiazole ring contributes to its reactivity and interaction with enzymes or receptors involved in metabolic pathways of fungi and insects. This interaction may disrupt essential biological processes, leading to the observed antifungal and insecticidal effects .
Case Studies
- Fungicidal Activity : A study evaluating the fungicidal properties of various thiazole derivatives found that this compound showed superior activity against Candida albicans, with an IC50 value significantly lower than standard antifungal agents .
- Insecticidal Efficacy : Another investigation into the insecticidal effects against Aedes aegypti larvae revealed that this compound caused over 90% mortality within 24 hours at a concentration of 100 ppm.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Method A : Condensation of 2-amino thiazole with difluorobenzaldehyde followed by reduction.
- Method B : Direct synthesis from commercially available precursors under acidic conditions.
These methods can be optimized based on desired yields and purity levels.
Applications
The potential applications of this compound extend beyond agriculture:
- Pharmaceuticals : Investigated for anti-inflammatory properties.
- Agrochemicals : Used as a pesticide or fungicide due to its high efficacy against pests and pathogens.
Q & A
Q. What are the established synthetic routes for [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2,6-difluorophenyl precursors and thiazole intermediates. For example:
- Step 1 : React 2,6-difluorobenzaldehyde with thioamide derivatives to form the thiazole core .
- Step 2 : Introduce the methanol group via reduction of a carbonyl intermediate using NaBH₄ or LiAlH₄ .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for difluorophenyl) and thiazole protons (δ 6.8–7.0 ppm). The methanol group appears as a singlet (δ 4.5–5.0 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 268.2 (calculated for C₁₀H₈F₂NOS) .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3300 cm⁻¹) and C–F bonds (1100–1200 cm⁻¹) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent oxidation of the methanol group .
- Degradation Pathways : Susceptible to oxidation to the aldehyde/carboxylic acid under ambient light; monitor via TLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify nucleophilic attack sites (e.g., thiazole C4 position) .
- Activation Energy Barriers : Compare pathways for SN1/SN2 mechanisms using Gaussian or ORCA software .
Validate predictions with experimental kinetics (e.g., reacting with benzyl bromide in DMF, monitored by NMR) .
Q. How should researchers address contradictions in biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., NIH/3T3 cell viability assays, 48-hour incubation, triplicate runs) .
- Orthogonal Validation : Confirm antifungal activity (if observed) using both broth microdilution (CLSI M27) and agar diffusion .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., Oxathiapiprolin, a difluorophenyl-thiazol pesticide with validated bioactivity ).
Q. What strategies optimize this compound as a building block for antifungal agents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the thiazole ring (e.g., introduce methyl groups at C4 to enhance membrane permeability) .
- Prodrug Design : Esterify the methanol group (e.g., acetyl or phosphate esters) to improve bioavailability .
- In Vivo Testing : Use murine candidiasis models to compare efficacy against fluconazole .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
